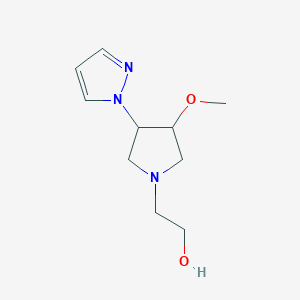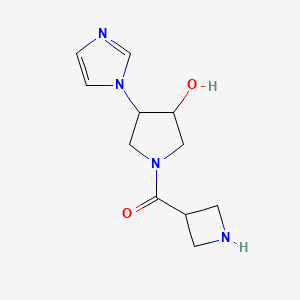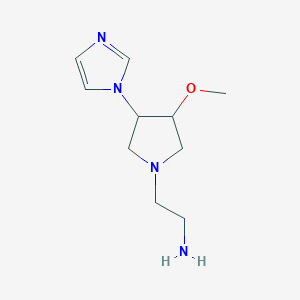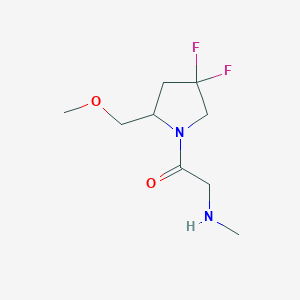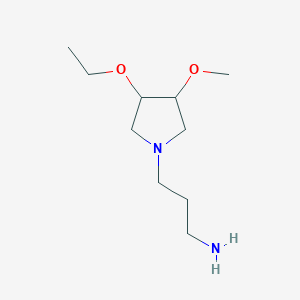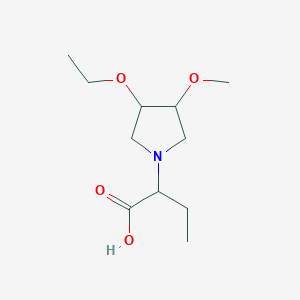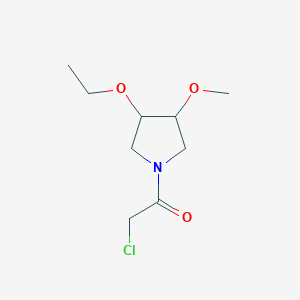
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol, also known as BTPPM, is a novel synthetic small molecule that has recently been developed for use in scientific research. BTPPM has a variety of applications in the fields of biochemistry, physiology, and pharmacology due to its ability to interact with a variety of biological targets. In
Aplicaciones Científicas De Investigación
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has a variety of applications in scientific research. It has been used as a tool to study the structure and function of proteins and other biological molecules. (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has also been used to investigate the mechanism of action of drugs and to study the effects of drugs on cells and tissues. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has been used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of drugs.
Mecanismo De Acción
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol is known to interact with a variety of biological targets. It has been shown to interact with proteins, enzymes, and other biological molecules. (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has also been shown to interact with receptors and ion channels, which can lead to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol are not yet fully understood. However, it has been shown to affect the activity of enzymes and receptors, which can lead to changes in cell signaling and gene expression. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has been shown to affect the expression of a variety of genes, including those involved in metabolism, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in lab experiments is its ability to interact with a variety of biological targets. This allows researchers to study the effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on a variety of biological processes. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in lab experiments. For example, the effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on the body are not yet fully understood and its long-term effects are unknown.
Direcciones Futuras
There are a number of potential future directions for research on (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted to determine the long-term effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on the body and to develop methods for its safe and effective use in clinical settings. Finally, further research could be conducted to identify potential new uses for (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in scientific research.
Propiedades
IUPAC Name |
[4-(4-bromothiophen-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-7-1-9(13-5-7)8-3-11-2-6(8)4-12/h1,5-6,8,11-12H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDMJYXMJRJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



